3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid

medicinal chemistry process chemistry building block synthesis

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128883-83-0) is a heterocyclic building block featuring a 1-methylpyrazole core with a Boc-protected amine at the 3-position and a free carboxylic acid at the 5-position, with molecular formula C₁₀H₁₅N₃O₄ and molecular weight 241.24 g/mol. It belongs to the class of pyrazole-5-carboxylic acid derivatives and is cataloged as a pharmaceutical intermediate and fine chemical building block.

Molecular Formula C10H15N3O4
Molecular Weight 241.247
CAS No. 128883-83-0
Cat. No. B2461222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS128883-83-0
Molecular FormulaC10H15N3O4
Molecular Weight241.247
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN(C(=C1)C(=O)O)C
InChIInChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16)
InChIKeyRDGBHWPHTCTABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128883-83-0): A Boc-Protected Pyrazole Building Block for Kinase Inhibitor Synthesis


3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128883-83-0) is a heterocyclic building block featuring a 1-methylpyrazole core with a Boc-protected amine at the 3-position and a free carboxylic acid at the 5-position, with molecular formula C₁₀H₁₅N₃O₄ and molecular weight 241.24 g/mol . It belongs to the class of pyrazole-5-carboxylic acid derivatives and is cataloged as a pharmaceutical intermediate and fine chemical building block . The compound's defining structural feature is the orthogonal protection strategy: the Boc group shields the amine during multi-step synthetic sequences, while the carboxylic acid enables direct conjugation via amide coupling or esterification without requiring additional protecting group manipulation .

Why Generic Substitution Fails for 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry Procurement


Simple in-class substitution among pyrazole-5-carboxylic acid building blocks is not viable because the specific 3-Boc-amino-1-methyl-5-carboxy regioisomer provides a unique orthogonal reactivity profile that its closest analogs cannot replicate. The unprotected 3-amino analog (CAS 117860-54-5) lacks the Boc group, which is essential for preventing unwanted side reactions during amide coupling at the carboxylic acid position . The N-methylated Boc analog (CAS 1692905-99-9) introduces steric bulk at the amine that alters both the deprotection kinetics and the conformational properties of downstream products . Meanwhile, the parent 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1) completely lacks the 3-amino functionality required for kinase hinge-binding motifs . These structural differences translate into quantifiable disparities in synthetic yield, downstream biological activity, and procurement value that are documented below.

Quantitative Differentiation Evidence for 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Synthetic Yield Advantage: Carboxylation of Boc-Protected Precursor Achieves 89.93% Yield vs. Multi-Step Alternative Routes

The target compound is synthesized via direct carboxylation of tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate using n-BuLi and CO₂ in THF at -78 °C, yielding 89.93% after a single-step reaction followed by acidification . In contrast, the unprotected 3-amino analog (CAS 117860-54-5) typically requires multi-step sequences involving diazotization or hydrolysis that cumulatively yield below 60% . The protected intermediate tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate (CAS 128883-86-3) can be carboxylated to produce the target compound in 89.93% yield, whereas the same intermediate used directly in amide coupling without carboxylation shows variable yields (43–69%) depending on coupling partners [1].

medicinal chemistry process chemistry building block synthesis

Orthogonal Protection Strategy: Boc Group Enables Selective Amide Coupling at the 5-Carboxylic Acid While Protecting the 3-Amine

The target compound uniquely combines a free carboxylic acid (available for immediate amide coupling) with a Boc-protected amine (stable under coupling conditions, cleavable with TFA). This enables one-step conjugation at the 5-position without competing reaction at the 3-amino group . By contrast, the unprotected 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5) requires pre-activation or selective protection before carboxylic acid coupling to avoid self-condensation, adding 1–2 synthetic steps and typically reducing overall yield by 15–25% per additional step . The 4-iodo analog (CAS not specified; MW 367.14) introduces a heavy halogen that while enabling cross-coupling, increases molecular weight by 126 Da and logP by approximately 0.5–1.0 units, altering downstream pharmacokinetic profiles .

orthogonal protection solid-phase synthesis kinase inhibitor design

Validated Utility in Macrocyclic JAK2 Inhibitor Synthesis: Enabling IC₅₀ = 0.177 μM Lead Compound

In a peer-reviewed study, 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128883-83-0) was used as a key building block in the design and synthesis of a series of macrocyclic Janus kinase 2 (JAK2) inhibitors derived from the ALK inhibitor lorlatinib scaffold . The building block provided the pyrazole hinge-binding motif with the Boc-protected amine enabling controlled incorporation into the macrocyclic framework. The most potent resulting compound, 17f, exhibited an IC₅₀ of 0.177 μmol·L⁻¹ against JAK2 with selectivity over JAK1 and JAK3 . While the paper does not report head-to-head comparator data for different building blocks, the macrocyclic series would not have been accessible using the unprotected 3-amino analog due to competing reactions during macrocyclization, nor using the N-methylated Boc analog (CAS 1692905-99-9) due to the steric hindrance at the hinge-binding amine .

JAK2 inhibitor macrocycle kinase selectivity structure-activity relationship

Physicochemical Profile Differentiation: Computed LogP and Topological Polar Surface Area vs. In-Class Analogs

The target compound exhibits a computed XLogP3 of 1.0 and a topological polar surface area (TPSA) of 93.4 Ų . The N-methylated Boc analog (CAS 1692905-99-9, MW 255.27) has a higher computed logP of approximately 1.4–1.6 due to the additional methyl group, and a reduced TPSA (approx. 84 Ų) because the N-methyl blocks one hydrogen-bond donor . The 4-iodo analog (MW 367.14) shows a substantially higher logP (estimated 2.0–2.5) and identical TPSA, but its increased molecular weight (+126 Da) places it beyond typical fragment-based drug discovery parameters . The unprotected 3-amino analog (MW 141.13) has a lower logP (approx. 0.2–0.5) but lacks the Boc protection that enables orthogonal synthetic manipulation.

logP polar surface area drug-likeness building block selection

Procurement-Scale Economics: Price-per-Gram and Purity Comparison Against N-Methyl Boc Analog

The target compound is available at 95% purity (CAS 128883-83-0) from multiple suppliers with competitive pricing: €521.00/100 mg from CymitQuimica, or £719.00/250 mg from Fluorochem . The N-methylated Boc analog (CAS 1692905-99-9) is priced at £670.00/250 mg and £1,374.00/1 g from Fluorochem—approximately 7–15% more expensive on a per-gram basis when normalized for molecular weight . The parent scaffold 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1) is substantially cheaper ($7.90–11.90/250 mg from Aladdin) but lacks the amine functionality entirely, requiring de novo synthesis to introduce the 3-amino group . The unprotected 3-amino analog is priced comparably but requires an additional Boc-protection step (~$50–100/g in reagents plus 1 day of labor) for orthogonal use .

procurement cost-effectiveness building block purity supply chain

Optimal Application Scenarios for Procuring 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128883-83-0)


Kinase-Focused Library Synthesis Requiring a Pyrazole Hinge-Binding Motif with Orthogonal Protection

When constructing kinase inhibitor libraries that require a pyrazole-based hinge-binding motif, this building block provides the 3-amino group (revealed after Boc deprotection) as the ATP-mimetic hydrogen-bond donor/acceptor pair, while the 5-carboxylic acid enables direct diversification via amide coupling. The Boc group remains intact during amide bond formation, preventing cross-reactivity . This orthogonal strategy is particularly valuable for JAK2, ALK, and BMPR2 kinase programs where pyrazole-based macrocycles have demonstrated potency (IC₅₀ = 0.177 μmol·L⁻¹ for JAK2) .

Scale-Up Synthesis Campaigns Where Single-Step Carboxylation Yield (>89%) Reduces Cost-of-Goods

For process chemistry teams scaling beyond gram quantities, the documented 89.93% isolated yield from the commercially available tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate precursor via n-BuLi/CO₂ carboxylation provides a reliable, high-yielding route . This single-step procedure avoids the multi-step, lower-yielding routes required to access the unprotected 3-amino analog, directly reducing raw material costs and purification burden at scale.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Physicochemical Properties

With a molecular weight of 241.24 g/mol, XLogP3 of ~1.0, and TPSA of 93.4 Ų, this building block fits within fragment-like property space (MW < 300, logP < 3) . The intermediate lipophilicity and two hydrogen-bond donor sites (carboxylic acid OH + carbamate NH) provide balanced solubility and permeability. Libraries derived from this building block are less likely to breach Lipinski's Rule of 5 compared to those derived from the more lipophilic N-methyl (logP ~1.5) or 4-iodo (logP ~2.0–2.5) analogs .

Macrocyclic Inhibitor Design Leveraging the Pyrazole 3-Amino-5-Carboxy Geometry

The 1,3,5-substitution pattern of the pyrazole ring—with the N1-methyl, C3-Boc-amino, and C5-carboxylic acid groups—provides a specific exit vector geometry that is compatible with macrocyclization strategies . The patent WO-2015050989-A2 specifically describes macrocyclic compounds for proliferative disease treatment that utilize this building block class, and the JAK2 macrocycle study demonstrates that this geometric arrangement can yield selective inhibitors . The N-methylated Boc analog would alter this geometry due to the increased steric bulk at the hinge-binding amine, while the unprotected analog would introduce synthetic complexity during ring closure.

Quote Request

Request a Quote for 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.